molecular formula C23H24N4O2 B7717991 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

Cat. No. B7717991
M. Wt: 388.5 g/mol
InChI Key: AWNDSOQAJQYDRA-UHFFFAOYSA-N
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Description

“N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide” is a chemical compound with the linear formula C21H332N5 . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines has been extensively studied. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The synthetic strategies and approaches have been systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]quinolines involve various processes such as condensation, hydrolysis, and cyclization . These reactions are influenced by the presence of different substituents in the parent structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide” are influenced by the nature and position of the substituents in its structure . Detailed information about its specific physical and chemical properties is not available in the retrieved literature.

Scientific Research Applications

Photodynamic Therapy (PDT)

The compound’s unique photophysical properties make it suitable for PDT. When activated by light, it generates reactive oxygen species, selectively damaging cancer cells. Researchers are exploring its use in targeted cancer therapy.

For more in-depth information, you can refer to the following references:

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237

Future Directions

The future directions in the research of 1H-pyrazolo[3,4-b]quinolines include the exploration of their potential as fluorescent sensors and biologically active compounds . Further studies are needed to fully understand their synthesis, properties, and applications .

properties

IUPAC Name

N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-5-13-27-22-19(14-17-8-6-7-15(2)20(17)24-22)21(26-27)25-23(28)16-9-11-18(29-3)12-10-16/h6-12,14H,4-5,13H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNDSOQAJQYDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1-butyl-8-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-methoxybenzamide

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